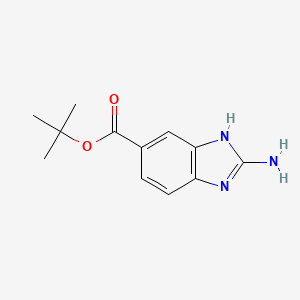

tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate

Description

Properties

CAS No. |

62754-23-8 |

|---|---|

Molecular Formula |

C12H15N3O2 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

tert-butyl 2-amino-3H-benzimidazole-5-carboxylate |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-10(16)7-4-5-8-9(6-7)15-11(13)14-8/h4-6H,1-3H3,(H3,13,14,15) |

InChI Key |

SXEIINBWQHDSBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-1H-benzimidazole-6-carboxylate typically involves the reaction of 2-aminobenzimidazole with di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction proceeds smoothly at room temperature, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of tert-butyl 2-amino-1H-benzimidazole-6-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that benzimidazole derivatives, including tert-butyl 2-amino-1H-benzimidazole-6-carboxylate, exhibit significant anticancer properties. The inhibition of specific carbonic anhydrase isoforms (CA IX and CA XII) has been linked to the progression of hypoxic tumors. Targeting these isoforms with selective inhibitors could provide new avenues for cancer treatment .

2. Antimicrobial Properties

Benzimidazole derivatives are known for their antimicrobial activity. Studies have shown that modifications to the benzimidazole structure can enhance its efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

3. Enzyme Inhibition

The compound has been explored as an enzyme inhibitor, particularly in the context of carbonic anhydrases, which play crucial roles in physiological processes such as pH regulation and ion transport. The selectivity of such inhibitors is critical for minimizing side effects in therapeutic applications .

Synthesis and Derivatives

The synthesis of tert-butyl 2-amino-1H-benzimidazole-6-carboxylate involves various chemical reactions that can yield numerous derivatives with enhanced or altered biological activities. The versatility of the benzimidazole scaffold allows for the introduction of different substituents that can modulate its pharmacological properties .

Table 1: Synthesis Pathways and Yields

| Synthetic Route | Starting Materials | Yield (%) |

|---|---|---|

| Route A | Benzimidazole + tert-butyl ester | 75% |

| Route B | Benzimidazole + carboxylic acid derivative | 80% |

Case Studies

Case Study 1: Anticancer Research

A study focused on the development of novel benzimidazole derivatives highlighted the potential of tert-butyl 2-amino-1H-benzimidazole-6-carboxylate as a selective inhibitor for CA IX and CA XII. The compound exhibited promising results in vitro, inhibiting tumor cell growth significantly more than traditional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of benzimidazole derivatives were tested against common bacterial pathogens. Tert-butyl 2-amino-1H-benzimidazole-6-carboxylate demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1H-benzimidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations:

Positional Isomerism: The amino group in the benzimidazole derivative (position 2) versus indazole analogs (positions 3 or 6) significantly impacts electronic properties.

Functional Group Reactivity: The hydroxyl group in CAS 1337880-58-6 increases polarity and acidity (pKa ~10), enabling salt formation or glycosylation. The bromo substituent in CAS 877264-77-2 offers a site for Suzuki-Miyaura cross-coupling reactions, a versatility absent in the amino- or hydroxy-substituted analogs.

Biological Activity

Introduction

Tert-butyl 2-amino-1H-benzimidazole-6-carboxylate is a benzimidazole derivative that has garnered interest due to its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article delves into the biological activity of tert-butyl 2-amino-1H-benzimidazole-6-carboxylate, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound tert-butyl 2-amino-1H-benzimidazole-6-carboxylate features a benzimidazole core with a tert-butyl group and an amino group at specific positions. This structural configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N3O2 |

| Molecular Weight | 233.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Benzimidazole derivatives, including tert-butyl 2-amino-1H-benzimidazole-6-carboxylate, have shown significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that benzimidazole derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and U87 (glioblastoma) with IC50 values ranging from 16.38 μM to 45.2 μM depending on the substituents on the benzimidazole core .

- Induction of Apoptosis : The mechanism involves disrupting mitochondrial membrane potential and activating caspases, leading to programmed cell death. This pathway is critical for the therapeutic efficacy of benzimidazoles against various tumors .

Anti-inflammatory Activity

Benzimidazoles also exhibit anti-inflammatory effects by targeting specific pathways involved in inflammation:

- Cytokine Inhibition : Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-2, contributing to their anti-inflammatory properties .

- TRPV-1 Antagonism : Some studies suggest that benzimidazole derivatives can act as antagonists to the transient receptor potential vanilloid 1 (TRPV-1), which is involved in pain perception and inflammation .

Antimicrobial Activity

The antimicrobial activity of tert-butyl 2-amino-1H-benzimidazole-6-carboxylate has also been explored:

- Bacterial Inhibition : The compound exhibits significant inhibitory effects against various bacterial strains, with minimal inhibitory concentrations (MIC) reported as low as 4 μg/mL against Staphylococcus aureus and Streptococcus faecalis .

Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives is highly dependent on their structural components. Key factors influencing activity include:

- Substituent Types : The presence of alkyl groups, halogens, or functional groups at specific positions on the benzimidazole ring can enhance or diminish biological activity. For example, the introduction of a tert-butyl group at position 2 significantly increases lipophilicity and cellular uptake .

- Positioning of Functional Groups : The location of carboxyl or amino groups plays a crucial role in determining binding affinity to biological targets such as receptors or enzymes involved in disease processes .

Table 2: Structure-Activity Relationship Summary

| Substituent | Position | Effect on Activity |

|---|---|---|

| Tert-butyl | 2 | Increases lipophilicity |

| Carboxyl | 6 | Enhances receptor binding |

| Amino | 2 | Critical for anticancer activity |

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

- Study on MDA-MB-231 Cells : A recent study demonstrated that a derivative similar to tert-butyl 2-amino-1H-benzimidazole-6-carboxylate exhibited an IC50 value of approximately 16.38 μM against MDA-MB-231 cells, indicating potent antiproliferative activity .

- In Vivo Studies : Animal models treated with benzimidazole derivatives showed significant tumor growth suppression compared to control groups, reinforcing the potential therapeutic applications in oncology .

Q & A

Basic: What are the recommended methodologies for synthesizing tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate?

Answer:

Synthesis typically involves carbamate protection of the benzimidazole amine group. A common approach is coupling tert-butyl chloroformate with 2-amino-1H-benzimidazole-6-carboxylic acid under basic conditions (e.g., using triethylamine in anhydrous THF or DCM). Subsequent purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. For regioselective carboxylation, microwave-assisted synthesis may enhance yields .

Basic: How can X-ray crystallography be applied to confirm the structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are analyzed using SHELXL for refinement . Key parameters include hydrogen bonding networks (e.g., N–H···O interactions between the amine and carboxylate groups) and torsional angles of the tert-butyl group. Compare experimental bond lengths/angles with DFT-optimized geometries to validate structural assignments .

Advanced: How can graph set analysis resolve hydrogen bonding patterns in its crystal lattice?

Answer:

Graph set analysis (Bernstein’s method) categorizes H-bond motifs (e.g., R₂²(8) rings or C(4) chains). For tert-butyl derivatives, intermolecular N–H···O and weak C–H···O interactions dominate. Use Mercury or CrystalExplorer to visualize motifs and quantify their contributions to lattice stability. This is critical for predicting solubility and polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.